REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1/[C:11](/[C:14]1[C:19](F)=[C:18]([C:21]2[CH:22]=[N:23][CH:24]=[N:25][CH:26]=2)[CH:17]=[CH:16][N:15]=1)=[N:12]/[OH:13]>C1COCC1.CN(C=O)C.C(Cl)Cl>[Cl:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[C:14]2=[N:15][CH:16]=[CH:17][C:18]([C:21]3[CH:22]=[N:23][CH:24]=[N:25][CH:26]=3)=[C:19]2[O:13][N:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.69 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.075 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.029 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)/C(=N/O)/C1=NC=CC(=C1F)C=1C=NC=NC1
|
Name
|
|
Quantity
|
0.597 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
further dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a brown residue
|
Type
|
CUSTOM
|
Details
|
to be chromatographed
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
an ISCO machine (4 g column, 18 mL/min, 0-80% EtOAc in hexanes over 15 min, tr=3 min)
|
Duration
|
3 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)F)C1=NOC=2C1=NC=CC2C=2C=NC=NC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.028 mmol | |
AMOUNT: MASS | 10.3 mg | |
YIELD: PERCENTYIELD | 33.9% | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |